molecular formula C10H10N2O2 B586059 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid CAS No. 7546-50-1

2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid

Cat. No.: B586059
CAS No.: 7546-50-1
M. Wt: 190.202
InChI Key: UZRGDKPJTFSVNZ-UHFFFAOYSA-N
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Description

“2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid” is a chemical compound that has been studied for its potential applications in medicinal chemistry . It is related to a series of compounds that have been evaluated as PI3K/mTOR dual inhibitors, which are of interest in cancer treatment .


Synthesis Analysis

The synthesis of related compounds involves the design and evaluation of a series of 2-methyl-1H-imidazo[4,5-c]quinoline scaffold derivatives . The specific synthesis process for “this compound” is not detailed in the available sources.

Scientific Research Applications

Synthesis of Pyrrolo[2′,3′4,5]Furo[3,2-c]Pyridine-2-Carboxylic Acids


This research involves the synthesis of pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acid derivatives, which are structurally related to 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid. The synthesis process includes conversion of propenoic acid derivatives to azides, followed by cyclization and reduction to yield the corresponding carboxylic acids (Bencková & Krutošíková, 1997).

Cyclocondensation Reactions for Pyrrole Derivatives
The research discusses the formation of 3-pyrrolin-2-one-3-acetic acid derivatives and other pyrrole derivatives via cyclocondensation of acylketene S,N- and N,N-acetals with maleic anhydride and maleimide. This method offers a one-step synthesis for various pyrrole and pyridine derivatives, showcasing the versatility of pyrrolo[2,3-b]pyridin-3-yl)acetic acid analogs in chemical synthesis (Gupta, Ila, & Junjappa, 1988).

Structural and Molecular Studies

Structural Characterization in Auxin Physiology
The molecular geometry of 1H-pyrrolo[2, 3-b]pyridine-3-acetic acid, similar to the plant growth hormone indole-3-acetic acid, was studied, showing its potential application in auxin physiology and plant growth regulation (Antolić, Kojić-Prodić, & Magnus, 2000).

Hartree-Fock Investigation for Plant Growth Hormones
An ab initio Hartree-Fock investigation explored the potential energy surface of 1-H-pyrrolo[3,2-b]pyridine-3-yl acetic acid, comparing it with derivatives of 3-indole acetic acid, which are known to act as plant growth hormones. This research highlights the compound's stable conformer and its intramolecular hydrogen bond, contributing to its potential application in plant physiology (Ramek & Tomić, 2001).

Future Directions

The future directions for the study of “2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid” and related compounds involve further development and evaluation of their potential as PI3K/mTOR dual inhibitors for cancer treatment .

Mechanism of Action

Target of Action

The primary targets of 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that play essential roles in various types of tumors . They consist of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .

Mode of Action

This compound interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound inhibits this process, thereby preventing the activation of these signaling pathways .

Biochemical Pathways

The compound affects the FGF–FGFR axis , which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs by the compound results in the disruption of these pathways, particularly the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways .

Pharmacokinetics

It’s mentioned that the compound with low molecular weight would be an appealing lead compound which was beneficial to the subsequent optimization .

Result of Action

The compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . In vitro, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . Furthermore, it significantly inhibits the migration and invasion of 4T1 cells .

Action Environment

It’s known that the abnormal activation of the fgfr signaling pathway due to amplification, fusion, or missense mutations in the exon of fgfr family members is associated with the progression and development of several cancers . Therefore, the genetic and cellular environment in which the compound acts is a significant factor in its efficacy.

Biochemical Analysis

Biochemical Properties

2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid plays a crucial role in biochemical reactions, particularly in the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and migration. The compound interacts with FGFR1, FGFR2, and FGFR3, exhibiting potent inhibitory activity with IC50 values of 7, 9, and 25 nM, respectively . These interactions lead to the inhibition of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt, which are critical for cell survival and proliferation.

Cellular Effects

The effects of this compound on various cell types have been extensively studied. In breast cancer cells (4T1), the compound inhibits cell proliferation and induces apoptosis . Additionally, it significantly reduces the migration and invasion abilities of these cells, highlighting its potential as an anti-metastatic agent. The compound also affects cell signaling pathways, including the PI3K/Akt/mTOR pathway, by inhibiting the phosphorylation of key proteins such as Akt and S6 .

Molecular Mechanism

At the molecular level, this compound exerts its effects through direct binding interactions with FGFRs. This binding leads to the inhibition of receptor dimerization and autophosphorylation, thereby preventing the activation of downstream signaling pathways . The compound’s ability to inhibit the PI3K/Akt/mTOR pathway further contributes to its anti-proliferative and pro-apoptotic effects in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over various time points. The compound demonstrates stability and sustained inhibitory effects on cell proliferation and migration over a 24-hour period . Long-term studies indicate that the compound maintains its efficacy in inhibiting cancer cell growth and inducing apoptosis without significant degradation .

Dosage Effects in Animal Models

Studies in animal models have shown that the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as weight loss and mild organ toxicity, have been observed . These findings suggest a need for careful dosage optimization to maximize therapeutic benefits while minimizing side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation and elimination . The compound’s metabolism also affects metabolic flux and metabolite levels, influencing its overall pharmacokinetic profile .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, enhancing its therapeutic efficacy. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and molecular weight .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other signaling molecules . Post-translational modifications, such as phosphorylation, may also influence its localization and activity within specific cellular compartments .

Properties

IUPAC Name

2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-8(5-9(13)14)7-3-2-4-11-10(7)12-6/h2-4H,5H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRGDKPJTFSVNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)N=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678009
Record name (2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7546-50-1
Record name 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7546-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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